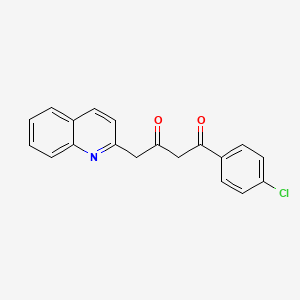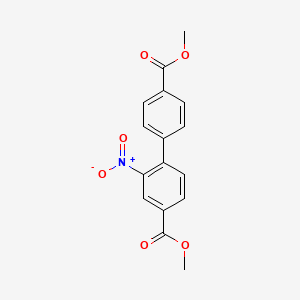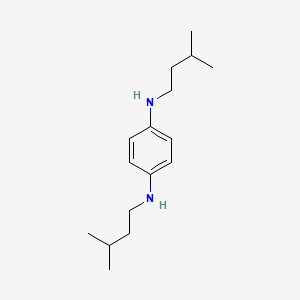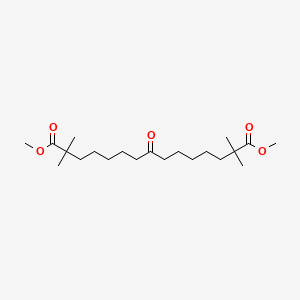
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate is an organic compound that features a biphenyl group attached to an oxoethyl group, which is further connected to a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate typically involves a multistep process. One common method includes the Friedel-Crafts acylation reaction, where biphenyl is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by esterification with 4-methylbenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxoethyl and 4-methylbenzoate groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yl)benzo[d]oxazole: Similar structure but with an oxazole ring instead of the oxoethyl group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a biphenyl group but with different substituents and functional groups.
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate is unique due to its combination of biphenyl and 4-methylbenzoate moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
4347-74-4 |
|---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H18O3/c1-16-7-9-20(10-8-16)22(24)25-15-21(23)19-13-11-18(12-14-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
DRHQPWCFQNRQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)






![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
